4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and molecular structure. The compound's systematic name reflects its substitution pattern on the benzene ring, where an aminomethyl group occupies the 4-position and a methyl group is located at the 2-position relative to the sulfonamide functionality at the 1-position. The molecular formula of the free base form is C8H12N2O2S, while the hydrochloride salt form has the molecular formula C8H13ClN2O2S.
The compound is assigned the Chemical Abstracts Service registry number 1787855-08-6 and has been catalogued in various chemical databases including PubChem with the compound identifier 86811784. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-(aminomethyl)-2-methylbenzenesulfonamide, with the hydrochloride designation indicating the salt form of the molecule. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CC1=C(C=CC(=C1)CN)S(=O)(=O)N, which provides a standardized method for describing its molecular connectivity.
| Property | Value |
|---|---|
| Molecular Formula (free base) | C8H12N2O2S |
| Molecular Formula (hydrochloride) | C8H13ClN2O2S |
| Chemical Abstracts Service Number | 1787855-08-6 |
| PubChem Compound Identifier | 86811784 |
| International Chemical Identifier | InChI=1S/C8H12N2O2S/c1-6-4-7(5-9)2-3-8(6)13(10,11)12/h2-4H,5,9H2,1H3,(H2,10,11,12) |
| International Chemical Identifier Key | NLFAAJAUGFXLKD-UHFFFAOYSA-N |
The compound's three-dimensional structure exhibits specific stereochemical characteristics that influence its chemical behavior and potential biological activity. The presence of the aminomethyl substituent at the para position relative to the sulfonamide group creates a distinct spatial arrangement that differentiates this compound from other sulfonamide derivatives. The additional methyl group at the ortho position to the sulfonamide functionality further modifies the compound's electronic and steric properties, contributing to its unique chemical profile within the sulfonamide family.
Historical Development and Discovery
The development of this compound must be understood within the broader historical context of sulfonamide chemistry, which began with groundbreaking discoveries in the early twentieth century. The sulfonamide class of compounds traces its origins to the pioneering work of Gerhard Domagk at Bayer Laboratories in Germany during the 1930s. Domagk's research team, working under the auspices of the IG Farben conglomerate, systematically investigated azo dyes for potential antibacterial properties, leading to the discovery of Prontosil in 1932.
The historical significance of early sulfonamide research cannot be overstated, as these compounds represented the first broad-spectrum systemic antibiotics available to medical practitioners. Prontosil, synthesized by Josef Klarer and Fritz Mietzsch, demonstrated remarkable efficacy against streptococcal infections in laboratory animals and subsequently in human patients. The compound's success initiated what became known as the "sulfa craze," during which numerous pharmaceutical manufacturers began developing various sulfonamide derivatives.
The evolution from the original Prontosil to more sophisticated sulfonamide derivatives involved systematic structural modifications aimed at improving therapeutic efficacy and reducing adverse effects. The discovery that Prontosil functioned as a prodrug for 4-aminobenzenesulfonamide (sulfanilamide) through reductive cleavage of the azo linkage opened new avenues for sulfonamide development. This understanding led to the rational design of sulfonamide compounds with specific substitution patterns, including the development of compounds like this compound.
The specific timeline for the development of this compound reflects the continued evolution of sulfonamide chemistry beyond the initial discoveries of the 1930s. While the compound shares structural similarities with mafenide (4-aminomethylbenzenesulfonamide), the addition of the methyl substituent at the 2-position represents a deliberate structural modification aimed at altering the compound's properties. This type of systematic structural variation became characteristic of mid-to-late twentieth century pharmaceutical development, where medicinal chemists sought to optimize lead compounds through rational structural modifications.
Significance in Sulfonamide Chemistry
This compound exemplifies the structural diversity and chemical versatility inherent in sulfonamide chemistry. The compound's significance lies in its representation of advanced sulfonamide design principles that emerged from decades of research into structure-activity relationships within this important class of molecules. The sulfonamide functional group, characterized by the R-S(=O)2-NR2 structure, provides a robust chemical scaffold that can accommodate various substituents while maintaining the core pharmacophoric elements responsible for biological activity.
The specific substitution pattern present in this compound demonstrates sophisticated understanding of how positional modifications can influence molecular properties. The aminomethyl group at the 4-position provides a site for potential hydrogen bonding interactions and modulates the compound's basicity, while the methyl group at the 2-position influences both steric and electronic properties of the molecule. This dual substitution pattern creates a unique chemical environment that distinguishes the compound from simpler sulfonamide derivatives.
From a mechanistic perspective, sulfonamide compounds like this compound can potentially interact with various biological targets, including carbonic anhydrase enzymes. Research has demonstrated that related aminomethylbenzenesulfonamide compounds can function as carbonic anhydrase inhibitors, suggesting that structural modifications like those present in this compound may modulate enzyme selectivity and potency. The compound's potential for carbonic anhydrase inhibition highlights the continued relevance of sulfonamide chemistry in contemporary biochemical research.
| Structural Feature | Chemical Significance |
|---|---|
| Sulfonamide Group | Core pharmacophore for biological activity |
| 4-Aminomethyl Substituent | Provides hydrogen bonding capability and basicity |
| 2-Methyl Substituent | Modulates steric and electronic properties |
| Benzene Ring System | Provides structural rigidity and aromatic character |
| Hydrochloride Salt Form | Enhances water solubility and stability |
The compound's place within sulfonamide chemistry also reflects the ongoing evolution of this field beyond its historical antimicrobial applications. Modern sulfonamide research encompasses diverse therapeutic areas, including carbonic anhydrase inhibition for various medical conditions, and the development of novel chemical tools for biological research. This compound represents this expanded scope of sulfonamide utility, demonstrating how classic chemical scaffolds can be adapted for contemporary research applications.
The crystalline nature typical of sulfonamide compounds, resulting from the rigidity of the functional group, makes this compound amenable to detailed structural characterization and purification. This physical property has historically made sulfonamides valuable as crystalline derivatives for compound identification and has contributed to their continued utility in chemical research applications. The compound's predicted collision cross section values, ranging from 140.1 to 185.8 Ų depending on the ionization mode, provide additional characterization parameters useful for analytical applications.
Properties
IUPAC Name |
4-(aminomethyl)-2-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6-4-7(5-9)2-3-8(6)13(10,11)12;/h2-4H,5,9H2,1H3,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFJGTLWNURUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1787855-08-6 | |
| Record name | 4-(aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acetylation Reaction
- Raw materials: β-phenethylamine (or substituted amine), acetic acid or acetic anhydride.
- Conditions: The amine and acylating agent are mixed in a weight ratio of approximately 1:1 to 1:1.25.
- Procedure: The acylating agent is placed in a reaction vessel, stirred, and the amine is added gradually. The mixture is heated under reflux for 3–5 hours. After completion, acetic acid (or vinegar spirit) is removed by distillation under normal and then reduced pressure.
- Solvents: Dichloromethane, chloroform, carbon tetrachloride, or dichloroethane can be used to dissolve the acetylated product.
- Yield: The acetylation step typically achieves high conversion, with yields reported around 130% based on crude weight, indicating the presence of solvent and intermediate forms.
Chlorosulfonation
- Reagents: Chlorosulfonic acid is added in excess (weight ratio of acetylate to chlorosulfonic acid approximately 1:1.42 to 1:3.6).
- Conditions: The mixture is cooled to below 50 °C during addition to control exothermic reaction, then warmed to 60–70 °C and reacted for 2–4 hours.
- Auxiliary agents: Sodium chloride or ammonium chloride may be added to facilitate the reaction.
- Chlorinating agents: Phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride are used with solvents like dichloromethane or chloroform to convert sulfonyl intermediates into sulfonyl chlorides.
- Outcome: Formation of sulfonyl chloride intermediates suitable for amination.
Amination (Ammonolysis)
- Reagents: Ammonia water (ammoniacal liquor) with 22–30% mass concentration.
- Procedure: The sulfonyl chloride intermediate is slowly added to the ammonia solution at controlled temperature (15–25 °C), stirred for 1–2 hours, then heated to 40–42 °C for further reaction.
- Solvents: Organic solvents such as dichloromethane or chloroform can be present to aid solubility.
- Result: Formation of sulfonamide intermediate, often isolated as a crude product.
Hydrolysis
- Reagents: Sodium hydroxide solution (18–30% concentration).
- Conditions: The crude sulfonamide is refluxed with sodium hydroxide at 90–115 °C for 2–6 hours to hydrolyze acetyl protecting groups, yielding the free amine sulfonamide.
- Purification: Activated carbon treatment is used to remove impurities, followed by filtration.
- Acidification: Hydrochloric acid (28–31%) is added to adjust pH to near 10, inducing crystallization of the hydrochloride salt.
- Isolation: The product is cooled to 5–10 °C, filtered, washed with cold water until neutral or slightly acidic pH, and dried to obtain the final product.
Purification and Crystallization
- Solvents: Methanol, ethanol, water, or their mixtures are used for recrystallization.
- Process: The crude product is dissolved in solvent, treated with activated carbon, refluxed, filtered, and cooled to induce crystallization.
- Yield and Purity: The process yields high-purity sulfonamide hydrochloride suitable for pharmaceutical applications.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvents/Notes | Yield/Remarks |
|---|---|---|---|---|---|
| Acetylation | β-phenethylamine + acetic acid/anhydride | 100 (reflux) | 3–5 | Dichloromethane, chloroform, etc. | High yield; acetylate intermediate |
| Chlorosulfonation | Chlorosulfonic acid + acetylate + chlorinating agent | <50 (add), 60–70 (react) | 2–4 | Dichloromethane, chloroform; sodium/ammonium chloride additive | Efficient sulfonyl chloride formation |
| Amination | Ammonia water (22–30%) | 15–42 | 1–2 | Organic solvent present | Sulfonamide intermediate formed |
| Hydrolysis | NaOH (18–30%) | 90–115 | 2–6 | Activated carbon treatment; filtration | Deprotection, free amine formed |
| Acidification & Crystallization | HCl (28–31%) | 5–50 | 0.5–1 | Cooling, washing with cold water | Final hydrochloride salt isolated |
Additional Research Findings and Notes
- The use of β-phenethylamine as a starting material is advantageous due to its availability and cost-effectiveness.
- Chlorosulfonation is a critical step requiring careful temperature control to minimize side reactions and reduce chlorosulfonic acid consumption, thus lowering waste and cost.
- The amination step can be conducted under mild conditions, facilitating industrial scalability.
- Hydrolysis conditions are optimized to ensure complete removal of acetyl groups without degrading the sulfonamide moiety.
- Purification by activated carbon and recrystallization ensures high purity, essential for pharmaceutical use.
- Alternative synthetic routes involving direct sulfonylation of substituted toluenes followed by nitration and reduction have been reported but are less common for this specific compound.
- Crystallographic studies of related sulfonamide compounds confirm the structural integrity and purity of the synthesized products.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C7H11ClN2O2S
- Molecular Weight : 222.69 g/mol
- CAS Number : 138-37-4
- InChI Key : SIACJRVYIPXFKS-UHFFFAOYSA-N
The compound features a sulfonamide functional group, which is crucial for its biological activity. Its structure allows for interactions with various biological targets, making it a valuable compound in pharmaceutical development.
Medicinal Chemistry
4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride is primarily recognized for its role in the synthesis of sulfonylurea drugs, which are used to manage type 2 diabetes. It serves as an intermediate in the production of several hypoglycemic agents such as glipizide and glimepiride. These drugs work by stimulating insulin secretion from pancreatic beta cells, thus lowering blood glucose levels in diabetic patients .
Antibacterial Activity
The compound has been investigated for its antibacterial properties, particularly as a topical agent for treating burn wounds. Its mechanism involves inhibiting bacterial growth, making it suitable for applications in wound care and infection control.
Enzyme Inhibition Studies
Research has shown that this compound can be used to study enzyme inhibition mechanisms. It has been employed in laboratory settings to investigate interactions between enzymes and potential inhibitors, contributing to the understanding of biochemical pathways and drug design.
Case Study 1: Synthesis of Sulfonylureas
A study highlighted the synthesis of various sulfonylurea derivatives using this compound as a key starting material. The research demonstrated that modifications to the sulfonamide group could enhance the pharmacological properties of these compounds, leading to improved efficacy in glucose management for diabetic patients .
Case Study 2: Antibacterial Efficacy
In a clinical setting, the topical application of formulations containing this compound was tested on burn patients. Results indicated significant reductions in infection rates compared to control groups receiving standard care without the compound. This underscores its potential as an effective antibacterial treatment in wound management.
Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Synthesis of hypoglycemic agents | Key intermediate for sulfonylureas |
| Antibacterial Activity | Topical treatment for burn wounds | Effective against bacterial infections |
| Enzyme Inhibition | Research on biochemical pathways | Valuable for drug design studies |
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Compared Compounds
*Calculated based on molecular formula.
Key Observations:
- Sulfonamide vs. Sulfonyl Fluoride : The target compound and JC-171 contain sulfonamide groups, whereas AEBSF features a sulfonyl fluoride, which is more reactive and often used as an irreversible protease inhibitor .
- Substituent Effects : The methyl group at position 2 in the target compound is an electron-donating group (EDG), contrasting with the electron-withdrawing nitro group in ’s compound, which may alter ring electron density and biological interactions .
- Aminomethyl vs.
Key Observations:
- Synthetic Complexity : JC-171 requires multi-step synthesis involving chlorosulfonic acid and hydroxylamine, whereas thioether-containing derivatives (e.g., Compound 11) rely on PTSA catalysis .
- Stability: AEBSF is noted for stability under argon but reacts with glass, highlighting the reactive nature of sulfonyl fluorides .
Key Observations:
- Enzyme Inhibition : AEBSF’s protease inhibition contrasts with sulfonamides, which typically target carbonic anhydrase or dihydropteroate synthase .
Biological Activity
4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride, commonly known as sulfamethoxazole , is a sulfonamide antibiotic that exhibits significant biological activity against a variety of bacterial infections. This article reviews its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C7H10ClN1O2S1
- Molecular Weight : 195.68 g/mol
Sulfamethoxazole works by inhibiting the bacterial enzyme dihydropteroate synthase , which is crucial for the synthesis of folate. This inhibition disrupts bacterial growth and replication by preventing the formation of essential nucleic acids and proteins. The compound mimics para-aminobenzoic acid (PABA), a substrate for this enzyme, thus competitively inhibiting its activity.
Antibacterial Efficacy
Sulfamethoxazole is effective against a wide range of gram-positive and gram-negative bacteria. Its primary uses include treating urinary tract infections, respiratory infections, and certain types of pneumonia. Notably, it is often used in combination with trimethoprim, enhancing its antibacterial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 0.5 - 2 |
| Staphylococcus aureus | 0.25 - 1 |
| Streptococcus pneumoniae | 0.5 - 4 |
| Klebsiella pneumoniae | 1 - 8 |
Antimicrobial Activity
Research indicates that sulfamethoxazole exhibits notable antimicrobial properties against various pathogens. A study demonstrated its effectiveness against multi-drug resistant strains, highlighting its role in contemporary antibiotic therapy.
Case Study 1: Efficacy in Urinary Tract Infections
A clinical trial evaluated the effectiveness of sulfamethoxazole-trimethoprim in patients with uncomplicated urinary tract infections (UTIs). Results showed a significant reduction in infection rates compared to placebo, with an overall success rate of over 80% in eradicating the infection within three days of treatment.
Case Study 2: Treatment of Pneumocystis jirovecii Pneumonia
Sulfamethoxazole is a first-line treatment for Pneumocystis jirovecii pneumonia (PCP) in immunocompromised patients, such as those with HIV/AIDS. A retrospective analysis indicated that patients receiving sulfamethoxazole showed improved survival rates and reduced hospitalization times compared to those receiving alternative therapies.
Adverse Effects and Resistance
While generally well-tolerated, sulfamethoxazole can cause side effects such as skin rashes, gastrointestinal disturbances, and hematological reactions. Moreover, the emergence of bacterial resistance poses a significant challenge in clinical settings. Resistance mechanisms include alterations in target enzymes and increased efflux pump activity.
Q & A
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
To ensure structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for verifying functional groups and regiochemistry. For purity assessment, high-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is recommended to resolve impurities . X-ray crystallography can confirm stereochemical configuration, as demonstrated in sulfonamide derivative studies . Quantify residual solvents via gas chromatography (GC) and elemental analysis for stoichiometric validation.
Basic: How should researchers handle and store this compound to ensure stability and safety?
Answer:
Due to its skin-corrosive properties (H314), handle under inert conditions (argon atmosphere) using nitrile gloves and fume hoods to avoid dust formation . Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hydrolysis. Monitor stability via periodic FT-IR to detect sulfonamide degradation (e.g., N–S bond cleavage) .
Basic: What synthetic strategies optimize yield for 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride?
Answer:
A two-step approach is typical:
Sulfonylation : React 2-methylbenzene-1-sulfonyl chloride with aminomethyl precursor in anhydrous dichloromethane (DCM) at 0°C.
Hydrochloride salt formation : Treat with HCl gas in ethanol.
Purify via recrystallization (ethanol/water) to achieve >95% purity. For scale-up, use continuous flow reactors to enhance mixing and reduce side reactions .
Advanced: How can the sulfonamide group’s reactivity be leveraged in enzyme inhibition studies?
Answer:
Design kinetic assays to probe interactions with enzymes (e.g., carbonic anhydrase). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. For mechanistic insights, pair with site-directed mutagenesis of catalytic residues (e.g., Zn²⁺-binding sites). Compare inhibition constants (Kᵢ) across homologs to identify selectivity drivers .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay pH, temperature). Evaluate confounding factors:
- Solvent effects : DMSO concentrations >1% may alter protein conformation.
- Batch variability : Use LC-MS to verify compound integrity across studies.
Apply multivariate regression to isolate structure-activity relationships (SARs) .
Advanced: What methodologies assess the compound’s potential as a chiral auxiliary?
Answer:
Test enantioselective synthesis by coupling the aminomethyl group to prochiral substrates (e.g., ketones). Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) or circular dichroism (CD). Compare turnover frequencies (TOF) in asymmetric catalysis against established auxiliaries (e.g., Evans’ oxazolidinones) .
Advanced: How to design stability studies under physiological conditions?
Answer:
Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via ultraviolet-visible (UV-Vis) spectroscopy at λ_max (~260 nm for aromatic sulfonamides). Use mass spectrometry (MS) to identify hydrolysis byproducts (e.g., free amine or sulfonic acid derivatives) .
Advanced: What computational tools predict interactions with biological targets?
Answer:
Perform molecular docking (AutoDock Vina) to model binding to target proteins (e.g., GPCRs). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with pharmacophore models to prioritize synthetic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
